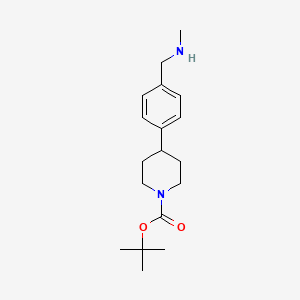![molecular formula C29H26N4O3S B2446429 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 2034315-16-5](/img/structure/B2446429.png)
2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C29H26N4O3S and its molecular weight is 510.61. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
Research has identified compounds with structural similarities to 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide showing promise as anticancer agents. Specifically, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have been synthesized, demonstrating inhibitory activity against various cancer cell lines. This suggests potential for further exploration in cancer research and therapy development (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Properties
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, which have been shown to possess anti-inflammatory and analgesic activities. These compounds, including thiazolopyrimidines, exhibit significant inhibitory activity on cyclooxygenase enzymes and have shown promising results in analgesic and anti-inflammatory testing. This suggests that derivatives of 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide could be explored for their potential anti-inflammatory and analgesic effects (Abu‐Hashem et al., 2020).
Imaging Agent Development
Compounds within the same chemical family have been explored as imaging agents, particularly for positron emission tomography (PET). A study involving the synthesis and evaluation of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, similar in structure, as selective ligands for the translocator protein (18 kDa) highlights the potential of such compounds in diagnostic imaging. These findings suggest a pathway for the development of new imaging agents for neurological and oncological applications (Dollé et al., 2008).
Antimicrobial Activity
Further research into similar chemical structures has revealed antimicrobial properties. Pyrimidinone and oxazinone derivatives, synthesized using related chemical frameworks, have shown effectiveness against a range of bacterial and fungal pathogens. This opens the possibility for the compound to be investigated for its antimicrobial efficacy, potentially leading to new treatments for infectious diseases (Hossan et al., 2012).
Propriétés
IUPAC Name |
2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-19-11-13-22(14-12-19)31-25(34)18-37-29-32-26-24(21-8-4-3-5-9-21)16-30-27(26)28(35)33(29)17-20-7-6-10-23(15-20)36-2/h3-16,30H,17-18H2,1-2H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITIYWKGEVTKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

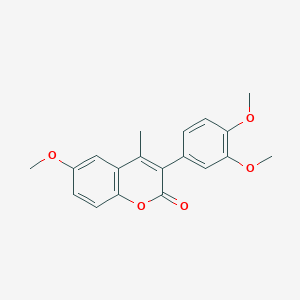
![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2446347.png)

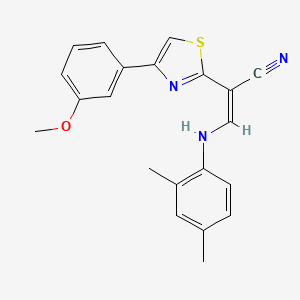
![Methyl 3-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2446355.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2446358.png)
![N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B2446359.png)
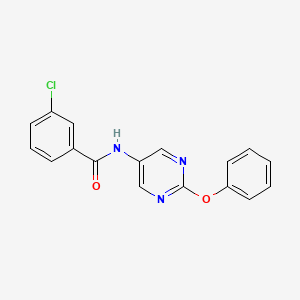
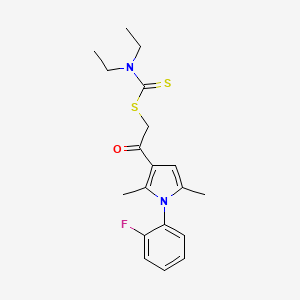
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B2446365.png)
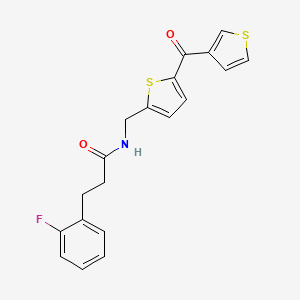

![Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine](/img/structure/B2446368.png)
